2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid

Übersicht

Beschreibung

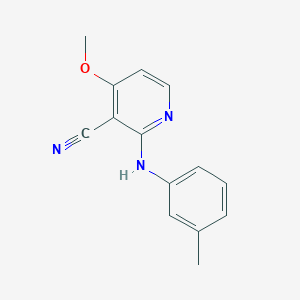

2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid , also known as (3,5-Dichlorophenoxy)acetic acid , is a chemical compound with the molecular formula C8H6Cl2O3 . It belongs to the class of phenoxy herbicides and is commonly used in agriculture for weed control. The compound is characterized by its selective action on broadleaf weeds and its ability to disrupt plant growth by interfering with auxin signaling pathways .

Synthesis Analysis

The synthesis of This compound involves several steps. One common method is the reaction of 3,5-dichlorophenol with 3-methoxypropanoic acid under appropriate conditions. The resulting product undergoes purification and characterization to obtain the desired compound. Researchers have explored various synthetic routes to optimize yield and purity .

Molecular Structure Analysis

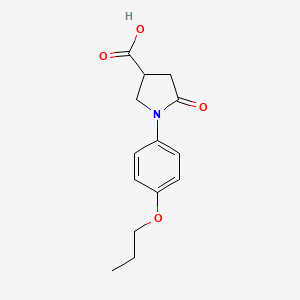

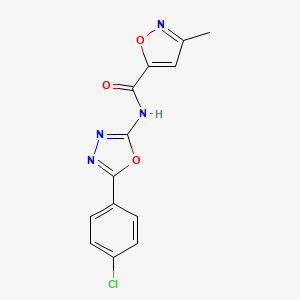

The compound’s molecular structure consists of a 3,5-dichlorophenoxy group attached to a 3-methoxypropanoic acid moiety. The chlorine atoms confer herbicidal activity, while the methoxy group enhances solubility. The chemical structure is crucial for understanding its biological interactions and mode of action .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including esterification, hydrolysis, and decarboxylation. These reactions influence its stability, bioavailability, and environmental fate. Researchers have investigated its behavior under different conditions to optimize its use as an herbicide .

Wissenschaftliche Forschungsanwendungen

Environmental Degradation of Chlorophenoxy Herbicides

Studies have focused on the environmental degradation of chlorophenoxy herbicides, which share structural similarities with 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid. For instance, the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) using UV-illuminated aqueous TiO2 suspension has been explored, revealing insights into the mechanistic pathways involved in the degradation process, such as direct hole oxidation and hydroxyl radical reactions (Sun & Pignatello, 1995). Moreover, advanced electrochemical oxidation processes have been applied for the mineralization of 2,4-D, utilizing techniques like electro-Fenton and photoelectro-Fenton processes to achieve high degradation efficiency (Brillas, Calpe, & Casado, 2000).

Chemical Synthesis and Analysis

The field of chemical synthesis and analysis has also seen applications of compounds structurally related to this compound. Research into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence highlights the potential for developing novel compounds with unique properties and applications (Watanabe et al., 2010). Additionally, the synthesis and body distribution of several iodine-131 labeled centrally acting drugs demonstrate the relevance of halogenated compounds in medical imaging and diagnostics (Braun et al., 1977).

Wirkmechanismus

The compound’s primary mechanism of action involves disrupting auxin signaling pathways in plants. By mimicking natural auxins, it interferes with cell division, elongation, and differentiation. This disruption leads to growth inhibition and eventual death of susceptible weeds. Understanding this mechanism guides its application in crop management .

Zukünftige Richtungen

Researchers continue to explore novel derivatives and formulations of 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid with improved efficacy, reduced environmental impact, and enhanced safety profiles. Investigations into its long-term effects on soil health and non-target species are ongoing. Additionally, sustainable alternatives to chemical herbicides are being actively researched .

Eigenschaften

IUPAC Name |

2-(3,5-dichlorophenoxy)-3-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O4/c1-15-5-9(10(13)14)16-8-3-6(11)2-7(12)4-8/h2-4,9H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAMUXJQCGJKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

701915-91-5 | |

| Record name | 2-(3,5-dichlorophenoxy)-3-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2915874.png)

![3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2915875.png)

![4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid](/img/structure/B2915887.png)

![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2915888.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2915890.png)

![Ethyl 4-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2915896.png)